molecular formula C8H6Br2N2O B3040089 2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one CAS No. 154468-45-8

2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one

Cat. No. B3040089
CAS RN: 154468-45-8
M. Wt: 305.95 g/mol
InChI Key: OHTUDDNYUHUIAU-UHFFFAOYSA-N
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Description

2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one is a heterocyclic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis Methods

A novel strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one heterocyclic rings has been developed using emerging tertiary enamide synthons. This method, involving mild conditions and employing BBr3 as a Lewis acid catalyst, yields diverse derivatives in high efficiency and scalability (Wenju Zhu, Liang Zhao, & Mei-Xiang Wang, 2015).

Pharmacological Evaluation

A study synthesized 1-aminoalkyl-pyrrolo[2,3-c]azepin-8-one derivatives to evaluate their potential as alpha1 adrenergic and serotonin 2 (5-HT2) receptor antagonists. The compounds showed promise as antihypertensive agents with potent antiplatelet aggregation activity (A. Mizuno et al., 1999).

Chemical Transformations and Derivatives

A study on the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene explored the synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines, highlighting the diverse possibilities in chemical transformations (C. Daly et al., 1988).

Azepine Derivatives Synthesis

The synthesis of 7-methyl-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione, among other derivatives, was achieved using phosgene, demonstrating an efficient method for producing 2-substituted pyrrole derivatives (Hidetsura Cho et al., 1997).

properties

IUPAC Name

2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c9-5-4-2-1-3-11-8(13)6(4)12-7(5)10/h1-2,12H,3H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTUDDNYUHUIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(C(=O)N1)NC(=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one

Synthesis routes and methods

Procedure details

A solution of 12 (1.0 g, 3.3 mmol) in 10 mL of methanesulfonic acid was stirred at room temperature for 7 d. The reaction mixture was diluted with ether (500 mL), washed with sat. NaHCO3 (100 mL ×3) and sat. NaCl (100 mL). The organic layer was dried (MgSO4) and evaporated under reduced pressure. The resulting residue was purified by flash chromatography (CH2Cl2/MeOH 19:1) to give 13 (0.68 g, 80%) as a colorless solid: mp 170-175° C.; 1H NMR (CD3OD) d 3.57 (d, 2H, J=6.4), 6.01 (dt, 1H, J=10.1, 6.4), 6.65 (d, 1H, J=10.1); (DMSO-d6) d 3.46 (dd, 2H, J=6.4, 4.9), 6.03 (dt, 1H, J=10.0, 6.4), 6.54 (d, 1H, J=10.0), 7.75 (t, 1H, J=4.9), 13.04 (s, 1H); 13C NMR (CD3OD) d 39.6 (e), 100.2 (e), 108.4 (e), 126.4 (o), 126.7 (e), 126.8 (o), 127.0 (e), 164.6 (e); IR (nujol) 3184, 1639, 1603, 1541 cm−1; UV (CH3OH) 1max 288, 227 nm; MS, m/z (relative intensity) 308 (M++4, 30), 306 (M++2, 60), 304 (M+, 30), 225 (100), 200 (80), 182 (40), 170 (40); HRMS, calcd for C8H6N2OBr2 (M+) 303.8847, found 303.8833. Anal. Calcd for C8H6N2OBr2: C, 34.41; H, 1.98; N, 9.16; Found: C, 34.75; H, 2.09; N, 9.07.
Name
12
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 2
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 3
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 4
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 5
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 6
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one

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